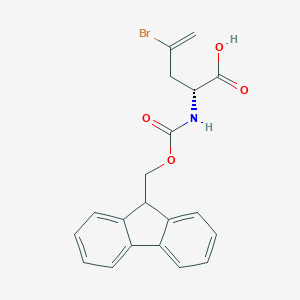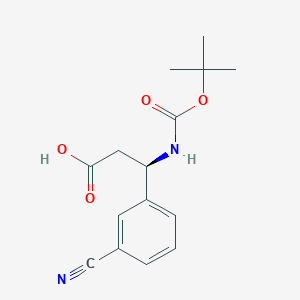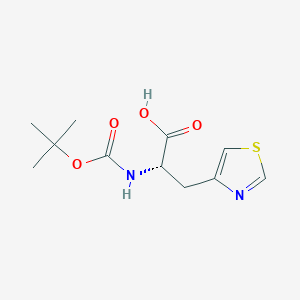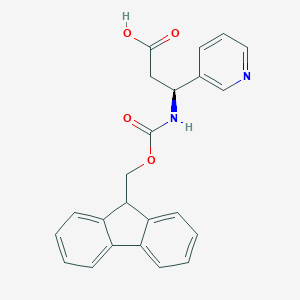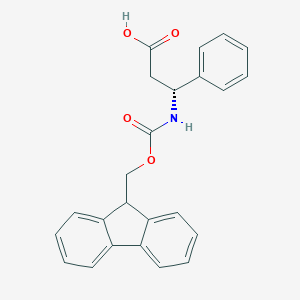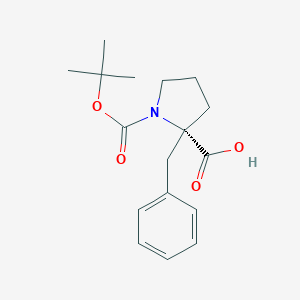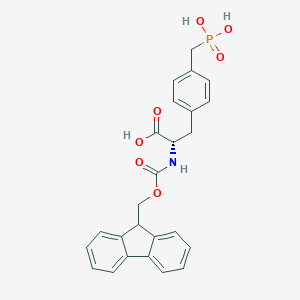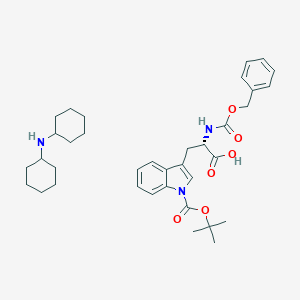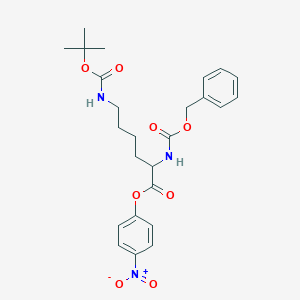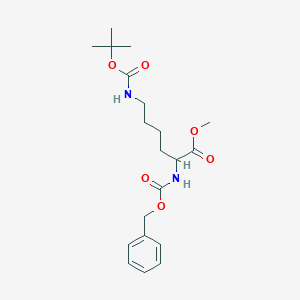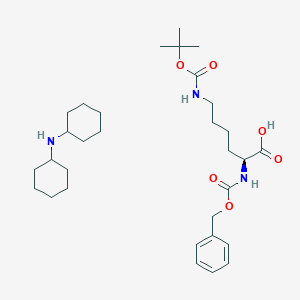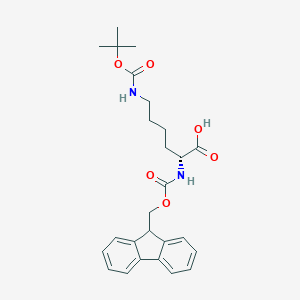
Fmoc-D-Lys(Boc)-OH
Overview
Description
Fmoc-D-Lys(Boc)-OH, also known as Nα-Fmoc-N-ε-Boc-D-lysine, is a biochemical reagent used as a biological material or organic compound for life science related research . It is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis .
Synthesis Analysis
Fmoc-D-Lys(Boc)-OH is synthesized in excellent yields by thiocarbonylation of the monoprotected 1,2-diamines with CS2/TEA/p-TsCl, isolated as stable solids . The Fmoc protecting group on the side chain is stable in acidic conditions, but can be removed with bases such as piperidine or morpholine .Molecular Structure Analysis
The molecular formula of Fmoc-D-Lys(Boc)-OH is C26H32N2O6, and its molecular weight is 468.54 . The structure includes functional groups such as Boc and Fmoc .Chemical Reactions Analysis
Fmoc-D-Lys(Boc)-OH is a standard reagent for coupling lysine into peptide sequences . It is used in the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin .Physical And Chemical Properties Analysis
Fmoc-D-Lys(Boc)-OH appears as a solid, with a melting point range of 128-131 °C . Its storage temperature is 2-8°C .Scientific Research Applications
Peptide Synthesis
Fmoc-D-Lys(Boc)-OH: is widely used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) . This method involves the stepwise construction of a peptide chain attached to an insoluble polymeric support. The Fmoc group protects the amino group during synthesis and can be removed by a base such as piperidine, allowing for the sequential addition of amino acids .
Drug Development
Due to its role in peptide synthesis, Fmoc-D-Lys(Boc)-OH is also crucial in drug development. Peptides are gaining attention as potential therapeutic agents due to their specificity and efficacy. The Fmoc strategy is employed for the routine production of peptides that may serve as drugs or drug candidates .
Biocompatible Materials
Peptide-based hydrogels (PHGs) are another application where Fmoc-D-Lys(Boc)-OH is utilized. These hydrogels are suitable for biological, biomedical, and biotechnological applications, such as drug delivery systems and diagnostic tools for imaging .
Green Chemistry
The compound is also part of efforts to green the peptide synthesis process. Researchers are exploring greener solvents and methods to reduce the environmental impact of peptide synthesis, with Fmoc-D-Lys(Boc)-OH being a component in these greener approaches .
Synthetic Hydrogel Formation
Research has been conducted on the gelation capabilities of Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys), which involves the reaction of lysine cyclic dipeptide with Fmoc-D-Lys(Boc)-OH . These studies contribute to the understanding of hydrogel formation and its potential applications .
Research and Education
Finally, Fmoc-D-Lys(Boc)-OH is a product offered by various chemical suppliers to support research and education in chemistry and biochemistry fields, facilitating experiments and studies in academic settings .
Mechanism of Action
Target of Action
Fmoc-D-Lys(Boc)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that make up peptides. The compound plays a crucial role in the synthesis of peptide acids containing a C-terminal D-lysine amino acid residue .
Mode of Action
The compound operates through a process known as Fmoc solid-phase peptide synthesis . In this process, the –NH2 group of the resin is added to the acyl carbon of the activated Fmoc-amino acid, followed by the elimination of 1-hydroxybenzotriazole after a proton transfer . This allows for the synthesis of peptide acids containing a C-terminal D-lysine amino acid residue .
Biochemical Pathways
The biochemical pathways involved in the action of Fmoc-D-Lys(Boc)-OH are primarily related to peptide synthesis . The compound is used to facilitate the formation of peptide bonds, which are the links between amino acids that form peptides. The specific pathways and their downstream effects would depend on the particular peptide being synthesized.
Pharmacokinetics
Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific conditions of the synthesis process, including factors such as temperature and solvent used .
Result of Action
The result of the action of Fmoc-D-Lys(Boc)-OH is the successful synthesis of peptide acids containing a C-terminal D-lysine amino acid residue . This can be used in the production of a wide range of peptides for various applications, from research to pharmaceuticals.
Action Environment
The action of Fmoc-D-Lys(Boc)-OH can be influenced by various environmental factors. For instance, the temperature and the type of solvent used can affect the efficiency of the peptide synthesis process . Furthermore, the compound should be stored below +30°C to maintain its stability .
Safety and Hazards
Future Directions
Fmoc-D-Lys(Boc)-OH continues to be a valuable reagent in peptide synthesis, and its use in the synthesis of complex peptides is expected to increase in the future . It is also anticipated that new methods and applications will be developed for this reagent, expanding its utility in the field of peptide synthesis .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRUUWFGLGNQLI-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544408 | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Lys(Boc)-OH | |
CAS RN |
92122-45-7 | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Fmoc-D-Lys(Boc)-OH in the synthesis of Ganirelix Acetate?
A1: Fmoc-D-Lys(Boc)-OH serves as a protected building block in the solid-phase peptide synthesis of Ganirelix Acetate. Specifically, it replaces Fmoc-D-HArg(Et)2-OH in the peptide sequence [, ]. This substitution, along with the replacement of Fmoc-HArg(Et)2-OH by Fmoc-Lys(Boc)-OH, is suggested to offer advantages in terms of purity, impurity profile, and cost-effectiveness during large-scale production [, ].
Q2: How does using Fmoc-D-Lys(Boc)-OH in the synthesis process affect the yield of Ganirelix Acetate?
A2: One of the research papers [] highlights that replacing Fmoc-D-HArg(Et)2-OH with Fmoc-D-Lys(Boc)-OH, coupled with using water as the reaction solvent within a controlled pH range, can significantly improve the content of Ganirelix Acetate in the crude peptide. Furthermore, a two-step HPLC purification method further enhances the product yield [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



